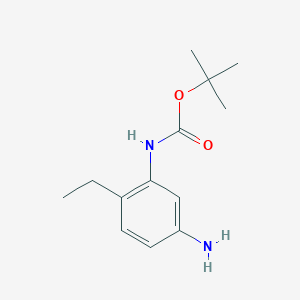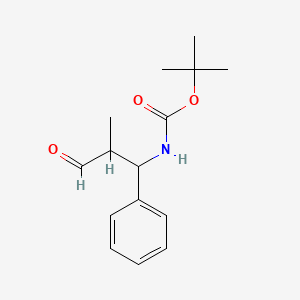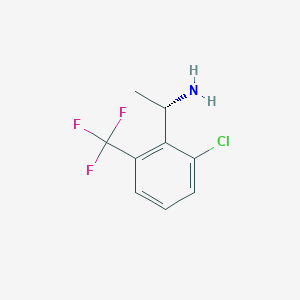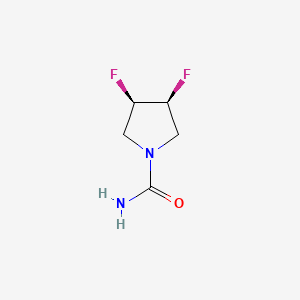
(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis typically involves the stereoselective fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of enantiomerically pure compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted pyrrolidines, amines, and N-oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This compound can modulate biological pathways by inhibiting or activating target proteins, leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-3,4-dihydroxy-1-carboxamide,cis
- (3R,4S)-3,4-dimethylpyrrolidine-1-carboxamide,cis
- (3R,4S)-3,4-dichloropyrrolidine-1-carboxamide,cis
Uniqueness
(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. Fluorine atoms increase the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design and development.
Eigenschaften
Molekularformel |
C5H8F2N2O |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(3S,4R)-3,4-difluoropyrrolidine-1-carboxamide |
InChI |
InChI=1S/C5H8F2N2O/c6-3-1-9(5(8)10)2-4(3)7/h3-4H,1-2H2,(H2,8,10)/t3-,4+ |
InChI-Schlüssel |
ZIEXRGSSUUOMQY-ZXZARUISSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CN1C(=O)N)F)F |
Kanonische SMILES |
C1C(C(CN1C(=O)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


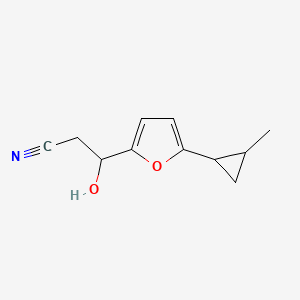
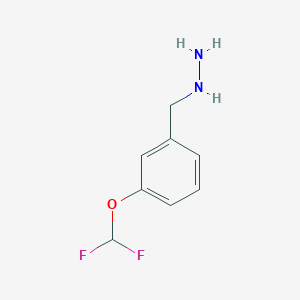
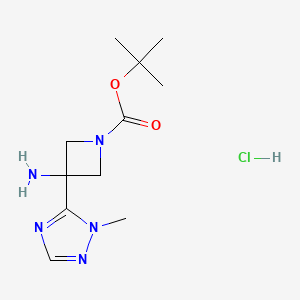
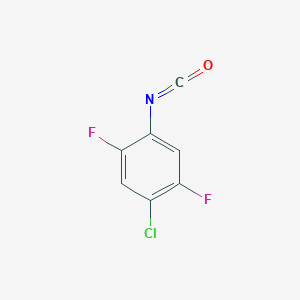
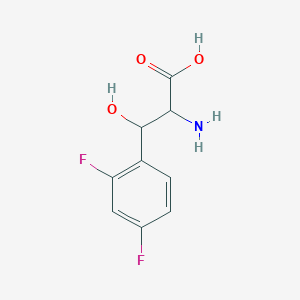
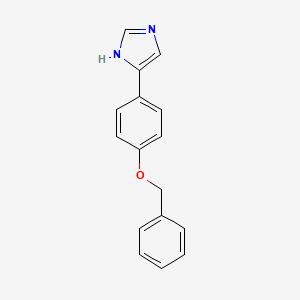
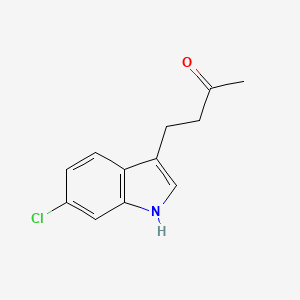
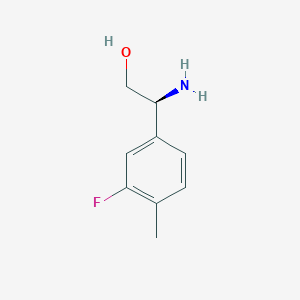
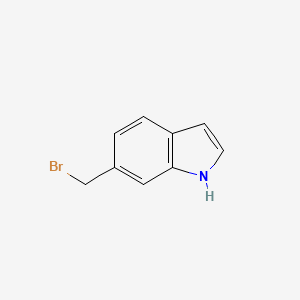
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
![2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde](/img/structure/B13599616.png)
